molecular formula C7H15NO3 B099774 (2S)-2-amino-4-propoxybutanoic acid CAS No. 18312-28-2

(2S)-2-amino-4-propoxybutanoic acid

Cat. No.: B099774
CAS No.: 18312-28-2
M. Wt: 161.2 g/mol
InChI Key: XZHHXWIVPJZZES-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-4-propoxybutanoic acid is a chiral amino acid derivative characterized by an S-configuration at the C2 position and a propoxy group (-OCH₂CH₂CH₃) at the C4 position of the butanoic acid backbone. This structural motif confers unique physicochemical properties, including enhanced lipophilicity compared to unsubstituted amino acids, which may influence solubility, metabolic stability, and receptor interactions.

Properties

CAS No.

18312-28-2

Molecular Formula

C7H15NO3

Molecular Weight

161.2 g/mol

IUPAC Name

(2S)-2-amino-4-propoxybutanoic acid

InChI

InChI=1S/C7H15NO3/c1-2-4-11-5-3-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1

InChI Key

XZHHXWIVPJZZES-LURJTMIESA-N

SMILES

CCCOCCC(C(=O)O)N

Isomeric SMILES

CCCOCC[C@@H](C(=O)O)N

Canonical SMILES

CCCOCCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-propoxybutanoic acid typically involves the esterification of L-homoserine with propanol. This reaction is catalyzed by acidic or basic conditions, depending on the desired yield and purity . The reaction can be represented as follows:

L-homoserine+propanolThis compound+water\text{L-homoserine} + \text{propanol} \rightarrow \text{this compound} + \text{water} L-homoserine+propanol→this compound+water

Industrial Production Methods

Industrial production of this compound often employs biocatalytic methods using engineered strains of Escherichia coli. These strains are designed to overproduce L-homoserine, which is then chemically modified to produce this compound . This method is advantageous due to its high yield and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-4-propoxybutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substituting agents: Alkyl halides, Grignard reagents

Major Products

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted amino acids .

Scientific Research Applications

(2S)-2-amino-4-propoxybutanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The propoxy group in the target compound increases lipophilicity compared to polar substituents like hydroxy () or oxo (). This property may enhance membrane permeability in drug design . The benzyloxycarbonylamino group () introduces a bulky carbamate moiety, which is often used as a protecting group in peptide synthesis to prevent unwanted side reactions .

Stereochemical Considerations :

  • The (2S) configuration at C2 is conserved in all analogs, but the (2R,4S) configuration in demonstrates how stereochemistry at additional positions (e.g., C4) can alter biological activity or synthetic utility .

Functional Group Reactivity: The oxo group in introduces ketone reactivity, enabling participation in condensation or nucleophilic addition reactions, unlike the ether-based propoxy group .

Research Implications and Limitations

  • Synthetic Utility : The propoxy group’s ether linkage may confer stability under acidic or basic conditions, making the compound a robust intermediate in multi-step syntheses .
  • Data Gaps: Limited experimental data on the target compound’s solubility, stability, or bioactivity necessitate further studies. Comparisons rely on structural inferences from analogs .

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